Daptomycin Daptomycin Daptomycin is a cyclic lipopeptide antibacterial agent with a broad spectrum of activity against Gram-positive bacteria, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA/MRSA) and vancomycin-resistant Enterococci (VRE). Chemically, daptomycin comprises 13 amino acids, including several non-standard and D-amino acids, with the C-terminal 10 amino acids forming an ester-linked ring and the N-terminal tryptophan covalently bonded to decanoic acid. Daptomycin was first discovered in the early 1980s by researchers at Eli Lilly in soil samples from Mount Ararat in Turkey. Early work on developing daptomycin was abandoned due to observed myopathy but was resumed in 1997 when Cubist Pharmaceuticals Inc. licensed daptomycin; it was found that a once-daily dosing scheme reduced side effects while retaining efficacy. Daptomycin was approved by the FDA on September 12, 2003, and is marketed under the name CUBICIN® by Cubist Pharmaceuticals LLC (Merck & Co.).
Daptomycin is an intravenously administered, broad spectrum antibiotic used to treat complex skin and tissue infections, endocarditis and bacteremia. Daptomycin is associated with a low to modest rate of serum enzyme elevations during therapy, but is a very rare cause of clinically apparent liver injury.
Daptomycin is a semi-synthetic cyclic lipopeptide antibiotic isolated form the bacterium Streptomyces roseosporus with broad-spectrum antibiotic activity against Gram-positive bacteria. Daptomycin has a distinct mechanism of action, in which it binds to bacterial membrane and causes rapid depolarization of the cell membrane due to calcium-dependant potassium efflux; the loss of membrane potential leads to inhibition of DNA, RNA and protein synthesis, resulting in bacterial cell death. This agent does not penetrate the outer membrane of gram-negative bacteria.
A cyclic lipopeptide antibiotic that inhibits GRAM-POSITIVE BACTERIA.
Brand Name: Vulcanchem
CAS No.: 103060-53-3
VCID: VC21540004
InChI: InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35?,36-,37?,43+,44+,45+,46+,47+,48+,49+,50-,60+,61?/m1/s1
SMILES: CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Molecular Formula: C72H101N17O26
Molecular Weight: 1620.7 g/mol

Daptomycin

CAS No.: 103060-53-3

VCID: VC21540004

Molecular Formula: C72H101N17O26

Molecular Weight: 1620.7 g/mol

Purity: >94% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Daptomycin - 103060-53-3

Description

Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It was first discovered in the early 1980s from the bacterium Streptomyces roseosporus and has since become a crucial treatment option for complicated skin and soft tissue infections, right-sided infective endocarditis, and bacteremia associated with these conditions .

Mechanism of Action

Daptomycin's mechanism of action involves the calcium-dependent insertion into the bacterial cytoplasmic membrane, leading to rapid disruption of the membrane without causing lysis. This disruption inhibits the synthesis of essential cellular components such as proteins, DNA, RNA, and lipoteichoic acid, making it effective against bacteria in all growth phases, including those within biofilms .

Pharmacokinetics

Daptomycin is administered intravenously and exhibits a linear pharmacokinetic profile. It is primarily excreted unchanged in the urine, with a small fraction appearing as inactive metabolites . The drug's pharmacokinetics support once-daily dosing, which is convenient for both inpatient and outpatient treatment settings .

Clinical Uses

Daptomycin is approved for the treatment of:

  • Complicated Skin and Soft Tissue Infections (cSSTIs): Typically dosed at 4 mg/kg/day.

  • Right-Sided Infective Endocarditis (RIE): Caused by S. aureus, dosed at 6 mg/kg/day.

  • Bacteremia: Associated with cSSTIs or RIE, also dosed at 6 mg/kg/day .

Higher doses (up to 10 mg/kg/day) may be used for certain severe infections, such as those involving vancomycin-resistant enterococci .

Resistance and Combination Therapy

While resistance to daptomycin is rare, it has been documented. To enhance efficacy and minimize resistance development, daptomycin is sometimes used in combination with other antibiotics . This approach has shown benefits in treating severe infections.

Safety and Adverse Effects

Daptomycin is generally well-tolerated, but it can cause muscle toxicity, necessitating monitoring of creatine phosphokinase (CPK) levels during treatment . Other common adverse effects include gastrointestinal disturbances and injection site reactions.

Efficacy in Clinical Trials

Meta-analyses have shown that daptomycin is as effective as standard therapies in eradicating pathogens, including MRSA and VRE, with a trend towards fewer therapeutic failures in certain infections . It also reduces the duration of intravenous therapy, which can improve patient satisfaction and reduce healthcare costs .

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that daptomycin is active and well-tolerated in febrile neutropenic patients with cancer, supporting its use in immunocompromised populations .

Table 1: Minimum Inhibitory Concentrations (MICs) of Daptomycin

PathogenMIC90 (μg/mL)
S. aureus (MRSA)≤1
Enterococcus spp.2–4
Streptococcus pyogenes≤1
Streptococcus pneumoniae≤1

Table 2: Approved Dosages for Daptomycin

IndicationDosage (mg/kg/day)
cSSTIs4
RIE6
Bacteremia6

Table 3: Comparison of Daptomycin with Other Antibiotics

FeatureDaptomycinVancomycinLinezolid
SpectrumGram-positiveGram-positiveGram-positive
ResistanceRareCommonModerate
AdministrationIVIVIV, Oral
Side EffectsMuscle toxicityRenal toxicityThrombocytopenia
CAS No. 103060-53-3
Product Name Daptomycin
Molecular Formula C72H101N17O26
Molecular Weight 1620.7 g/mol
IUPAC Name (3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35?,36-,37?,43+,44+,45+,46+,47+,48+,49+,50-,60+,61?/m1/s1
Standard InChIKey DOAKLVKFURWEDJ-OFNKPWESSA-N
Isomeric SMILES CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC3C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
SMILES CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Canonical SMILES CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Appearance solid powder
Application Antibiotics are used in the treatment of infections caused by bacteria. They work by killing bacteria or preventing their growth. Daptomycin will not work for colds, flu, or other virus infections. It was approved in September 2003 for the treatment of complicated skin and soft tissue infections. It has a safety profile similar to other agents commonly administered to treat gram-positive infections.
Boiling Point 2078.2±65.0 °C at 760 mmHg
Melting Point N/A
Purity >94% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO.
Storage −20°C
Synonyms Cubicin
Daptomycin
Daptomycin, 9 L beta Aspartic Acid
Daptomycin, 9-L beta-Aspartic Acid
Deptomycin
LY 146032
LY-146032
LY146032
PubChem Compound 16129629
Last Modified Aug 15 2023

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